3-(4-(Methylthio)phenyl)propanoic acid
Overview
Description
The compound 3-(4-(Methylthio)phenyl)propanoic acid is a chemical structure that can be associated with various research areas, including medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and their synthesis, properties, and applications, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds often involves the use of starting materials that can undergo various organic reactions to introduce functional groups or change the molecular architecture. For instance, paper discusses the use of 3-(4-Phenyl) benzoyl propionic acid as a starting material for synthesizing heterocyclic compounds, which suggests that similar strategies could be employed for synthesizing 3-(4-(Methylthio)phenyl)propanoic acid. Additionally, paper describes the synthesis of imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates, indicating that the propanoic acid moiety can be functionalized with various substituents, including a methylthio group at the para position of the phenyl ring.
Molecular Structure Analysis
The molecular structure of 3-(4-(Methylthio)phenyl)propanoic acid would consist of a propanoic acid backbone with a phenyl ring substituted with a methylthio group at the para position. The spatial arrangement of these groups can influence the compound's physical and chemical properties. For example, paper explores the enantioseparation of isomeric 2-(methylphenyl)propanoic acids, which highlights the importance of stereochemistry in such compounds. Although the exact compound is not discussed, the principles of chiral recognition and separation could be relevant.
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. The propanoic acid moiety is known to participate in various chemical reactions, such as esterification and amidation. The methylthio group could potentially undergo transformations such as oxidation or be used as a directing group in further aromatic substitution reactions. Paper discusses the regioselective synthesis of phenylthiosuccinic acid esters, which could provide insights into the reactivity of the sulfur-containing moiety in 3-(4-(Methylthio)phenyl)propanoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(4-(Methylthio)phenyl)propanoic acid would be influenced by its molecular structure. The presence of the carboxylic acid group would confer acidity and the potential for hydrogen bonding, affecting solubility and melting point. The methylthio group could impact the compound's lipophilicity. While the papers do not directly address the properties of 3-(4-(Methylthio)phenyl)propanoic acid, paper discusses the analysis of a related impurity in ibuprofen, which could suggest methods for analyzing the physical and chemical properties of similar compounds.
Scientific Research Applications
Analytical Method Development
- A study by Davadra et al. (2011) detailed the development of a reverse phase high-performance liquid chromatography method for separating stereo isomers of a compound closely related to 3-(4-(Methylthio)phenyl)propanoic acid. This method offers potential for precise analytical applications in chemical research (Davadra et al., 2011).
Chemical Synthesis and Biological Activities
- Research by Ren et al. (2021) discovered new phenolic compounds, including derivatives of 3-(4-(Methylthio)phenyl)propanoic acid, from Eucommia ulmoides Oliv. leaves, indicating potential for anti-inflammatory applications (Ren et al., 2021).
- Al-Awadi et al. (2005) investigated the thermal gas-phase elimination kinetics of 3-(phenylthio)propanoic acid, demonstrating its relevance in studying reaction pathways and mechanisms in thermal chemistry (Al-Awadi et al., 2005).
Renewable Chemical Sources
- Trejo-Machin et al. (2017) explored 3-(4-Hydroxyphenyl)propanoic acid as a renewable resource for enhancing the reactivity of molecules towards benzoxazine ring formation, indicating a potential application in sustainable material science (Trejo-Machin et al., 2017).
Solar Cell Applications
- Kim et al. (2006) conducted molecular engineering of organic sensitizers, including compounds related to 3-(4-(Methylthio)phenyl)propanoic acid, for solar cell applications, highlighting its potential in renewable energy technology (Kim et al., 2006).
Pharmaceutical Intermediates
- Li et al. (2013) discussed the use of S-3-amino-3-phenylpropionic acid, a compound closely related to 3-(4-(Methylthio)phenyl)propanoic acid, as a pharmaceutical intermediate, emphasizing its importance in drug development (Li et al., 2013).
Enantioseparation in Chromatography
- Jin et al. (2020) reported on the enantioseparation of 2-(methylphenyl)propanoic acids, which are structurally similar to 3-(4-(Methylthio)phenyl)propanoic acid, indicating its application in the field of chiral chromatography (Jin et al., 2020).
Impurity Analysis in Pharmaceuticals
- Kalafut et al. (2009) developed a novel reversed-phase HPLC method for analyzing 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity in pharmaceuticals, demonstrating its application in quality control (Kalafut et al., 2009).
Safety And Hazards
properties
IUPAC Name |
3-(4-methylsulfanylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTVFRXZLBGVRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396617 | |
Record name | 3-[4-(Methylsulfanyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Methylthio)phenyl)propanoic acid | |
CAS RN |
138485-81-1 | |
Record name | 3-[4-(Methylsulfanyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[4-(methylsulfanyl)phenyl]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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